molecular formula C8H14INO B3111053 1-(3-Iodomethyl-piperidin-1-yl)-ethanone CAS No. 181999-37-1

1-(3-Iodomethyl-piperidin-1-yl)-ethanone

Cat. No.: B3111053
CAS No.: 181999-37-1
M. Wt: 267.11 g/mol
InChI Key: UZNGRGPGIATBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Iodomethyl-piperidin-1-yl)-ethanone is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an iodomethyl group attached to the piperidine ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodomethyl-piperidin-1-yl)-ethanone typically involves the iodination of a piperidine derivative. One common method includes the reaction of piperidine with iodomethane under controlled conditions to introduce the iodomethyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the ethanone group, often through oxidation or acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodomethyl-piperidin-1-yl)-ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The ethanone group can be further oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted piperidine derivatives.

    Oxidation Reactions: Carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Alcohols or other reduced forms of the compound.

Scientific Research Applications

1-(3-Iodomethyl-piperidin-1-yl)-ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Iodomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethanone group may also interact with biological molecules through hydrogen bonding or other non-covalent interactions. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromomethyl-piperidin-1-yl)-ethanone: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    1-(3-Chloromethyl-piperidin-1-yl)-ethanone: Contains a chloromethyl group in place of the iodomethyl group.

    1-(3-Fluoromethyl-piperidin-1-yl)-ethanone: Features a fluoromethyl group instead of an iodomethyl group.

Uniqueness

1-(3-Iodomethyl-piperidin-1-yl)-ethanone is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties compared to its halogenated analogs

Properties

IUPAC Name

1-[3-(iodomethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14INO/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNGRGPGIATBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Iodomethyl-piperidin-1-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Iodomethyl-piperidin-1-yl)-ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Iodomethyl-piperidin-1-yl)-ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Iodomethyl-piperidin-1-yl)-ethanone
Reactant of Route 5
1-(3-Iodomethyl-piperidin-1-yl)-ethanone
Reactant of Route 6
1-(3-Iodomethyl-piperidin-1-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.